L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosyl-L-tyrosine

Description

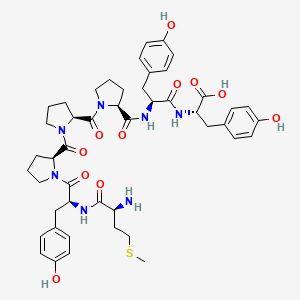

L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosyl-L-tyrosine (CAS: 158155-21-6) is a synthetic heptapeptide with the molecular formula C₃₈H₅₀N₆O₉S and a molecular weight of 766.9034 g/mol . Its structure includes a methionine residue at the N-terminus, followed by tyrosine, three consecutive proline residues, and two additional tyrosine residues at the C-terminus. Key physicochemical properties include:

- Hydrogen bond donors: 6

- Hydrogen bond acceptors: 11

- Rotatable bonds: 15

- Topological polar surface area (TPSA): 248 Ų .

Tyrosine residues contribute to hydrophilicity and possible receptor-binding interactions via hydroxyl groups .

Properties

CAS No. |

651312-83-3 |

|---|---|

Molecular Formula |

C47H59N7O11S |

Molecular Weight |

930.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C47H59N7O11S/c1-66-24-20-34(48)41(58)50-36(26-29-10-16-32(56)17-11-29)44(61)53-22-3-6-39(53)46(63)54-23-4-7-40(54)45(62)52-21-2-5-38(52)43(60)49-35(25-28-8-14-31(55)15-9-28)42(59)51-37(47(64)65)27-30-12-18-33(57)19-13-30/h8-19,34-40,55-57H,2-7,20-27,48H2,1H3,(H,49,60)(H,50,58)(H,51,59)(H,64,65)/t34-,35-,36-,37-,38-,39-,40-/m0/s1 |

InChI Key |

SXPTYQRPONFCIM-OAKHNGAUSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)N |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the growing chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosyl-L-tyrosine can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosyl-L-tyrosine has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and signaling pathways.

Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The methionine and tyrosine residues may participate in redox reactions, while the proline residues contribute to the peptide’s structural stability. These interactions can influence various biological processes, including enzyme activity and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosyl-L-tyrosine with structurally related peptides:

Key Structural and Functional Insights :

Proline Content : The original compound’s three consecutive proline residues (Pro-Pro-Pro) create a rigid polyproline helix, which may limit conformational flexibility compared to peptides with glycine or alanine substitutions (e.g., ) .

Tyrosine vs.

Chain Length and Modifications : Longer peptides (e.g., ) exhibit higher molecular weights and complexity, which may reduce bioavailability but increase specificity for larger binding pockets.

Functional Groups : The presence of cysteine in allows for disulfide bond formation, critical for structural stability, while acetylated termini (e.g., ) may confer resistance to enzymatic degradation.

Biological Activity

L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosyl-L-tyrosine, a complex peptide comprised of multiple amino acids, exhibits significant biological activity that can be relevant in various fields such as biochemistry, pharmacology, and molecular biology. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

1. Composition and Structure

The compound's molecular formula is with a CAS number of 158155-21-6. The structure consists of methionine, tyrosine, and proline residues, which contribute to its functional properties in biological systems. The arrangement of these amino acids influences the peptide's conformation and interactions with biological molecules.

2. Biological Activity

2.1 Antioxidant Properties

Research indicates that amino acids such as methionine and tyrosine play crucial roles in antioxidant defense mechanisms. Methionine is particularly known for its ability to scavenge free radicals and reduce oxidative stress, which is essential in preventing cellular damage . Tyrosine contributes to the synthesis of neurotransmitters and plays a role in signaling pathways that regulate antioxidant responses.

2.2 Neuroprotective Effects

Tyrosine is a precursor for neurotransmitters like dopamine, norepinephrine, and epinephrine, which are vital for brain function . Studies have suggested that peptides containing tyrosine may enhance cognitive functions and provide neuroprotective benefits against neurodegenerative diseases due to their role in neurotransmitter synthesis and modulation of oxidative stress .

2.3 Role in Protein Folding and Stability

Proline residues are known to influence protein folding due to their unique cyclic structure. The presence of proline in peptides can stabilize certain conformations, such as the polyproline II helix (PPII), which is important in various biological processes including cell signaling and protein interactions . This structural characteristic may enhance the stability of the peptide in physiological conditions.

3.1 Interaction with Reactive Species

Peptides like this compound can interact with reactive oxygen species (ROS) and reactive nitrogen species (RNS). Methionine can undergo oxidation to form methionine sulfoxide, which has been implicated in signaling pathways related to oxidative stress response . This modification can lead to changes in protein structure and function, impacting various cellular processes.

3.2 Post-translational Modifications

The peptide may undergo post-translational modifications that affect its biological activity. For instance, oxidation of methionine can regulate protein functionality by altering conformational states, which is particularly relevant in the context of neurodegenerative diseases where protein misfolding is a concern .

Case Study 1: Neuroprotective Effects

A study investigated the effects of tyrosine-rich peptides on cognitive function in animal models. Results indicated that these peptides improved memory retention and reduced markers of oxidative stress in the brain . This suggests potential therapeutic applications for cognitive enhancement or neuroprotection.

Case Study 2: Antioxidant Activity

In vitro experiments demonstrated that methionine-containing peptides exhibited significant antioxidant activity by reducing lipid peroxidation levels in cellular models exposed to oxidative stress . This highlights the importance of methionine in protecting cells from damage due to reactive species.

5. Conclusion

This compound presents a multifaceted profile of biological activity primarily driven by its constituent amino acids. Its roles in antioxidant defense, neuroprotection, and protein stability underscore its potential applications in therapeutic contexts. Further research is warranted to fully elucidate its mechanisms of action and explore its utility in clinical settings.

6. Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C38H50N6O9S |

| CAS Number | 158155-21-6 |

| Antioxidant Activity | High |

| Neuroprotective Potential | Significant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.